molecular formula C38H75N3O3 B12687944 N,N'-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide CAS No. 85187-59-3

N,N'-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide

Cat. No.: B12687944
CAS No.: 85187-59-3
M. Wt: 622.0 g/mol
InChI Key: XWMRAHYRLADCRD-UHFFFAOYSA-N
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Description

N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide typically involves the reaction of hexadecan-1-amine with acetyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving cell membrane interactions and protein binding.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide exerts its effects involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-((Ethylimino)diethane-2,1-diyl)bishexadecan-1-amide
  • N,N’-((Propylimino)diethane-2,1-diyl)bishexadecan-1-amide

Uniqueness

N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required.

Properties

CAS No.

85187-59-3

Molecular Formula

C38H75N3O3

Molecular Weight

622.0 g/mol

IUPAC Name

N-[2-[acetyl-[2-(hexadecanoylamino)ethyl]amino]ethyl]hexadecanamide

InChI

InChI=1S/C38H75N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(43)39-32-34-41(36(3)42)35-33-40-38(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3,(H,39,43)(H,40,44)

InChI Key

XWMRAHYRLADCRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCC)C(=O)C

Origin of Product

United States

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